molecular formula C11H17NO B047489 1-(4-Methoxy-phenyl)-2-butanamine CAS No. 114962-61-7

1-(4-Methoxy-phenyl)-2-butanamine

Cat. No.: B047489
CAS No.: 114962-61-7
M. Wt: 179.26 g/mol
InChI Key: OKQDJBQNHXBFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2-butylamine is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a butylamine chain

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-butylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-butylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. It may also interact with enzymes, altering their function and influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)-2-butylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butylamine chain influences its reactivity and interactions with biological targets, differentiating it from other similar compounds .

Properties

IUPAC Name

1-(4-methoxyphenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10H,3,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQDJBQNHXBFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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